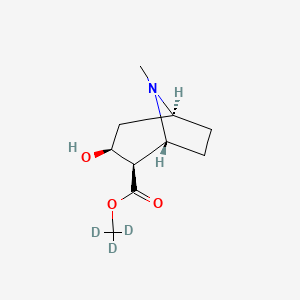
methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate;hydrochloride: is a chemical compound that belongs to the class of organic compounds known as amino acids and derivatives. This compound is characterized by the presence of an amino group, a carboxyl group, and a dichlorophenyl group attached to a butanoate backbone. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate;hydrochloride typically involves the reaction of 3,4-dichlorophenylacetic acid with methylamine and a suitable esterification agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Esterification: The 3,4-dichlorophenylacetic acid is reacted with methanol in the presence of a strong acid catalyst to form the methyl ester.
Amination: The methyl ester is then reacted with methylamine to introduce the amino group.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization and recrystallization.
化学反応の分析
Types of Reactions: Methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino derivatives.
科学的研究の応用
Methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the dichlorophenyl group enhances its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
- Methyl 2-amino-4-(3,4-dichlorophenyl)-3-oxobutanoate
- Methyl 2-amino-4-(3,4-dichlorophenyl)-4-hydroxybutanoate
- Methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxopentanoate
Comparison: Methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate;hydrochloride is unique due to the presence of the hydrochloride salt, which enhances its solubility and stability. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the specific positioning of functional groups.
特性
CAS番号 |
202847-32-3 |
|---|---|
分子式 |
C11H12Cl3NO3 |
分子量 |
312.6 g/mol |
IUPAC名 |
methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate;hydrochloride |
InChI |
InChI=1S/C11H11Cl2NO3.ClH/c1-17-11(16)9(14)5-10(15)6-2-3-7(12)8(13)4-6;/h2-4,9H,5,14H2,1H3;1H |
InChIキー |
HSOIWCULNXJLEI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC(=O)C1=CC(=C(C=C1)Cl)Cl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


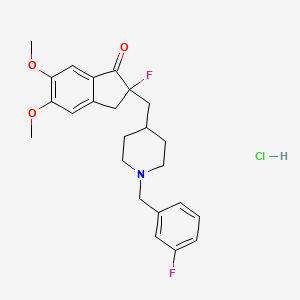

![3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;oxalic acid;hydrate](/img/structure/B12772176.png)
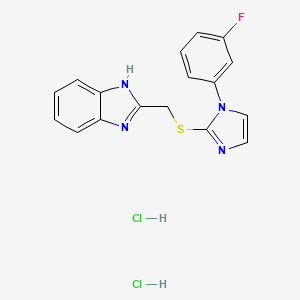


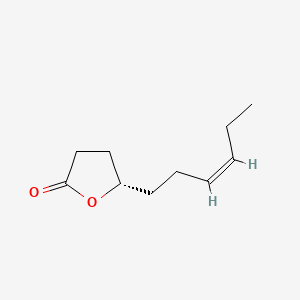

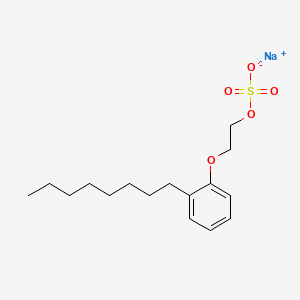
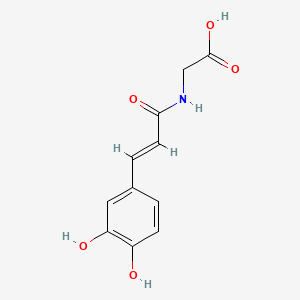
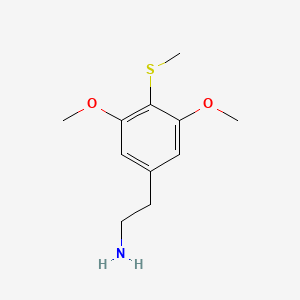
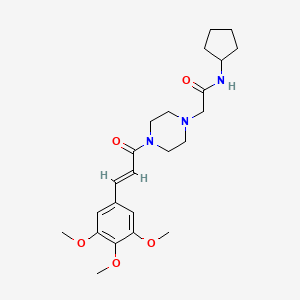
![Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate](/img/structure/B12772224.png)
